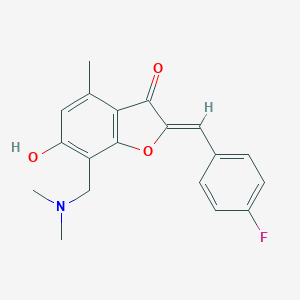
(Z)-7-((dimethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-7-((dimethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C19H18FNO3 and its molecular weight is 327.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-7-((dimethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a benzofuran core with several functional groups, including:
- Dimethylamino group
- Hydroxyl group
- Fluorobenzylidene moiety
These structural components are crucial for its biological activity, influencing interactions with biological targets.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. Specifically, this compound has shown promising results against various cancer cell lines:
- Mechanism of Action :
-
Case Studies :
- In vitro tests against hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cell lines revealed IC50 values indicating effective cytotoxicity, with values around 12.61 µM for HepG2 and 19.92 µM for HeLa cells .
- Comparative studies with other benzofuran derivatives showed that this compound had superior activity against these cell lines, highlighting its potential as a lead compound for further development.
Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives are well-documented, and this compound is no exception:
-
Mechanisms :
- The compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β. One study reported reductions of up to 93.8% for TNF and 98% for IL-1 upon treatment with this compound .
- It also inhibits the NF-κB signaling pathway, which plays a pivotal role in inflammatory responses.
- Research Findings :
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| HepG2 | 12.61 | PI3K/Akt inhibition |
| HeLa | 19.92 | VEGFR inhibition |
| MCF-7 | Not specified | Potential dual inhibition |
Table 2: Anti-inflammatory Effects
| Cytokine | Baseline Level (pg/mL) | Post-treatment Level (pg/mL) | Reduction (%) |
|---|---|---|---|
| TNF-α | 100 | 6 | 93.8 |
| IL-1β | 50 | 1 | 98 |
| IL-8 | 70 | 20 | 71 |
特性
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-2-[(4-fluorophenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c1-11-8-15(22)14(10-21(2)3)19-17(11)18(23)16(24-19)9-12-4-6-13(20)7-5-12/h4-9,22H,10H2,1-3H3/b16-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLGOVLZKJMXOC-SXGWCWSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=C(C=C3)F)O2)CN(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=C(C=C3)F)/O2)CN(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














